Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]-
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Overview
Description
Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]-: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with a phenylimino group and a 2,4,6-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- typically involves the condensation of benzenamine with 2,4,6-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an imine intermediate, which subsequently undergoes cyclization to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic ring is substituted with different functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, sulfonic acids, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and understanding molecular mechanisms.
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may exhibit bioactivity, making it a candidate for drug development and pharmacological studies.
Industry: In the industrial sector, Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The presence of the phenylimino and trimethoxyphenyl groups enhances its binding affinity and specificity, allowing it to exert its effects at lower concentrations.
Comparison with Similar Compounds
- Benzenamine, 2,4,6-trimethyl-
- Benzenamine, 2,4,6-trichloro-
- Benzenamine, 2,4,6-trimethoxy-
Comparison: Compared to similar compounds, Benzenamine, 2-[(phenylimino)(2,4,6-trimethoxyphenyl)methyl]- exhibits unique structural features that enhance its reactivity and binding properties. The presence of the phenylimino group distinguishes it from other benzenamine derivatives, providing additional sites for chemical modification and interaction with molecular targets. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61736-71-8 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[N-phenyl-C-(2,4,6-trimethoxyphenyl)carbonimidoyl]aniline |
InChI |
InChI=1S/C22H22N2O3/c1-25-16-13-19(26-2)21(20(14-16)27-3)22(17-11-7-8-12-18(17)23)24-15-9-5-4-6-10-15/h4-14H,23H2,1-3H3 |
InChI Key |
HTUMUMYTRMWJBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NC2=CC=CC=C2)C3=CC=CC=C3N)OC |
Origin of Product |
United States |
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